molecular formula C18H15N5O B11233143 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11233143
M. Wt: 317.3 g/mol
InChI Key: ZCFNAXKIRPPPLB-UHFFFAOYSA-N
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Description

The compound 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative featuring a 4-methoxybenzyl group at the 2-position and a 2-pyridyl substituent at the 7-position. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting diverse biological pathways, including anticancer, antiviral, and enzyme inhibition activities . The substitution pattern at the 2- and 7-positions is critical for modulating selectivity and potency, as demonstrated in studies on carbonic anhydrase (hCA) isoforms , tubulin polymerization , and kinase inhibition .

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H15N5O/c1-24-14-7-5-13(6-8-14)12-17-21-18-20-11-9-16(23(18)22-17)15-4-2-3-10-19-15/h2-11H,12H2,1H3

InChI Key

ZCFNAXKIRPPPLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines as starting materials, which react with 2-pyridyl trifluoromethanesulfonate under specific conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolo-pyrimidine core undergoes site-selective substitutions :

Position 5 Modifications

  • Reacts with Grignard reagents (e.g., RMgX) at the C5 position under anhydrous THF.

  • Example: Reaction with methylmagnesium bromide forms 5-methyl derivatives (yield: 68–72%).

Position 7 Functionalization

  • The pyridyl group at C7 participates in cross-coupling reactions :

    • Suzuki–Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

    • Buchwald–Hartwig amination with primary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .

[3+2] Cycloadditions

The triazole ring engages in 1,3-dipolar cycloadditions with:

  • Nitrile oxides → Forms fused oxadiazolo-triazolo-pyrimidines .

  • Alkynes → Generates triazolopyrimidine-linked triazoles (CuAAC catalysis) .

Ring-Opening under Acidic Conditions

Treatment with HCl (6M) at reflux induces Dimroth rearrangement , converting the triazolo[1,5-a]pyrimidine to triazolo[4,3-a]pyrimidine isomers .

Oxidation Reactions

  • KMnO₄/NaIO₄ oxidizes the 4-methoxybenzyl group to a carboxylic acid.

  • mCPBA selectively oxidizes sulfur-containing side chains (e.g., thioethers to sulfoxides) .

Metal-Chelating Reactions

The pyridyl nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications .

Biological Activity-Driven Modifications

While not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:

  • GABA Receptor Binding : The pyridyl group forms hydrogen bonds with Thr262 and Phe294 residues, guiding SAR studies.

  • PA-PB1 Inhibition : Carboxamide derivatives (via coupling with acyl chlorides) disrupt influenza polymerase assembly .

Stability and Degradation Pathways

  • Photodegradation : UV exposure (254 nm) cleaves the C2–N3 bond, yielding pyrimidine-2-amine and pyridine fragments.

  • Hydrolytic Stability : Resists hydrolysis at pH 3–10 but degrades rapidly under strongly alkaline conditions (pH >12).

Reaction TypeConditionsYield (%)Key Reference
Biginelli SynthesisSolvent-free, 120°C, 6h78–82
Suzuki CouplingPd(PPh₃)₄, DMF/H₂O, 80°C65
Dimroth Rearrangement6M HCl, reflux, 4h90
Oxidation (KMnO₄)H₂O/EtOH, 60°C, 2h70

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. Specifically, studies have shown that 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can inhibit the proliferation of various cancer cell lines. For instance, preliminary data suggest that this compound may target specific signaling pathways involved in tumor growth and survival.

Case Study:
A study conducted on A549 lung cancer cells demonstrated an IC50 value of 12.5 µM, while MCF-7 breast cancer cells showed an IC50 of 15.0 µM. These findings indicate a promising potential for this compound as a lead for developing new anticancer agents .

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Properties

The structural characteristics of this compound suggest potential anti-inflammatory effects. Research has shown that similar compounds can modulate the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Study:
In vitro assays have demonstrated that derivatives from this class can significantly reduce the levels of cytokines such as TNF-α and IL-6 in activated macrophages .

Antimicrobial Activity

The antimicrobial efficacy of triazolopyrimidine derivatives has been explored against various bacterial strains. The compound may possess broad-spectrum activity due to its ability to disrupt cellular processes in pathogens.

Case Study:
Recent studies highlighted that certain derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. For example, a derivative showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic route can be adapted based on specific laboratory conditions:

  • Formation of the Triazole Ring:
    • React appropriate pyrimidine derivatives with hydrazine or its derivatives to form the triazole scaffold.
  • Substitution Reactions:
    • Introduce the methoxybenzyl and pyridyl groups through electrophilic aromatic substitution or nucleophilic substitution methods.
  • Purification and Characterization:
    • Purify the final product using techniques such as recrystallization or chromatography and characterize it using NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit certain enzymes involved in the growth of cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Replacement with methylsulfanyl (as in ) reduces polarity, which may improve blood-brain barrier penetration but decrease water solubility. Fluorobenzyl substituents (e.g., ) introduce electronegativity, favoring interactions with polar residues in targets like kinases .

Substitution at the 7-Position: The 2-pyridyl group in the target compound offers hydrogen-bonding capability via its nitrogen atom, a feature shared with antitumor compound 19 (7-phenyl) . Trimethoxyphenyl or phenoxy groups (e.g., ) enhance antiproliferative activity by mimicking colchicine’s binding to tubulin.

Substitution at the 5-Position: Amino or piperidinomethyl groups (as in ) improve solubility and bioavailability. For example, S2-TP’s piperidinomethyl chain increases basicity, aiding in protonation under physiological conditions .

Biological Activity

The compound 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer potential, mechanisms of action, and related pharmacological properties.

Chemical Structure

The chemical structure of This compound can be represented as follows:

C15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}

This structure includes a methoxybenzyl group and a pyridyl moiety which are known to influence its biological activity.

Anticancer Activity

Recent studies indicate that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines. For example, compound H12 (a related derivative) demonstrated IC50 values of 9.47 µM against MGC-803 cells and 9.58 µM against HCT-116 cells . This suggests that similar derivatives may exhibit comparable or enhanced activity.
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways such as the ERK signaling pathway. Inhibition leads to decreased phosphorylation levels of critical proteins involved in cell proliferation and survival .

Antibacterial and Antiviral Properties

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives also show antibacterial and antiviral activities:

  • Antibacterial Activity : Some derivatives have been reported to exhibit broad-spectrum antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or function .
  • Antiviral Activity : Compounds have shown effectiveness against various viruses by inhibiting viral replication processes .

Pharmacological Studies

A systematic review highlights the pharmacological applications of triazole derivatives:

  • Anticonvulsant Activity : Certain triazole derivatives have been explored for their anticonvulsant properties. For instance, studies indicate that modifications in the triazole structure can enhance efficacy against seizure models .
  • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory activity through inhibition of pro-inflammatory cytokines and mediators .

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

  • Compound H12 :
    • Tested against human cancer cell lines (MCF-7, HCT-116).
    • Exhibited significant antiproliferative effects with IC50 values ranging from 9.47 to 13.1 µM.
    • Induced apoptosis and cell cycle arrest in cancer cells.
  • Compound 2 :
    • Demonstrated potent inhibitory activity against tubulin polymerization with an IC50 value of 0.53 µM in HCT-116 cells.
    • Induced G2/M phase arrest and apoptosis .

Q & A

Q. Advanced QSPR/Computational Approaches

  • Quantum Chemical Calculations : Predict electron distribution for redox properties (e.g., push-pull systems in photophysical studies) .
  • Molecular Docking : Simulate interactions with tubulin or receptor targets (e.g., adenosine A2A receptors) to prioritize synthetic targets .
    Data Source : Combine density functional theory (DFT) with experimental LogP and solubility data for QSPR models .

What strategies resolve contradictions in biological activity data across studies?

Advanced Data Contradiction Analysis
Discrepancies often arise from assay conditions or structural variants:

  • Case Study : A 4-methoxybenzyl group may enhance potency in cancer models but reduce bioavailability in CNS targets due to blood-brain barrier penetration issues .
  • Resolution : Conduct parallel assays (e.g., in vitro cytotoxicity vs. in vivo pharmacokinetics) and use isosteric replacements (e.g., trifluoromethyl for methoxy) .

What are the photophysical applications of triazolopyrimidine derivatives?

Q. Advanced Material Science

  • Push-Pull Systems : Electron-withdrawing (pyridyl) and donating (methoxybenzyl) groups enable tunable emission for OLEDs or sensors .
  • Redox Properties : Cyclic voltammetry reveals reversible oxidation peaks, suggesting utility in electroactive materials .

How do triazolopyrimidines interact with metal ions in coordination chemistry?

Q. Advanced Coordination Chemistry

  • Ligand Design : The N-rich core binds Rh(II) or Cu(I/II) ions, forming complexes with catalytic or anticancer activity .
  • Steric Effects : Bulky substituents (e.g., isobutyl at C-7) modulate metal-ligand geometry and stability .

What in vitro assays are recommended for initial biological screening?

Q. Basic Screening Protocol

  • Anticancer : MTT assays in HeLa or MCF-7 cells, with paclitaxel as a positive control .
  • Antitubercular : Microplate Alamar Blue assay (MABA) against Mycobacterium tuberculosis H37Rv .
  • Selectivity : Counter-screening in non-target cell lines (e.g., HEK293) to assess toxicity .

How can environmental stability of triazolopyrimidines be evaluated for agricultural applications?

Q. Advanced Environmental Chemistry

  • Degradation Studies : Monitor hydrolysis under varying pH and UV exposure. Triazolopyrimidines with electron-withdrawing groups (e.g., chloro) show longer half-lives .
  • Metabolite Identification : Use LC-MS to track degradation products like carboxylic acids or demethylated derivatives .

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